Cas no 2378-95-2 (1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate)

1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate is a specialized glutamate derivative featuring a diethyl ester modification and an N-4-(methylamino)benzoyl substituent. This compound combines the structural features of L-glutamate with tailored functional groups, enhancing its potential for applications in peptide synthesis and biochemical research. The diethyl ester groups improve lipophilicity, facilitating membrane permeability, while the methylamino benzoyl moiety offers versatility for further chemical modifications. Its precise stereochemistry (L-configuration) ensures compatibility with biological systems, making it valuable for studying glutamate-related pathways or designing targeted prodrugs. The compound's stability under physiological conditions and its ability to serve as a building block for customized molecular architectures highlight its utility in medicinal chemistry and pharmaceutical development.
1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate structure
2378-95-2 structure
Product Name:1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate
CAS No:2378-95-2
MF:C17H24N2O5
MW:336.382864952087
MDL:MFCD00136328
CID:268932
PubChem ID:75413
Update Time:2025-07-02

1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate Chemical and Physical Properties

Names and Identifiers

    • (S)-Diethyl 2-(4-(methylamino)benzamido)pentanedioate
    • diethyl (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate
    • L-Glutamic acid,N-[4-(methylamino)benzoyl]-, 1,5-diethyl ester
    • diethyl <4-(N-methylamino)benzoyl>-L-glutamate
    • diethyl 4-(methylamino)benzoyl-L-glutamate
    • diethyl N-(p-methylaminobenzoyl)-L-glutamate
    • Diethyl N-(p-N-methylaminobenzoyl)glutamate
    • diethyl N-<4-(methylamino)benzoyl>AC1Q63IM
    • diethyl p-me
    • ethyl N-[p-(Methylamino)Benzoyl]-L-Glutamate
    • N-(4-Methylaminobenzoyl)-L-Glutamic Acid Diethyl ester
    • N-(p-Methylaminobenzoyl)glutamic acid diethyl ester
    • SCHEMBL6648903
    • Diethyl N-(4-(methylamino)benzoyl)-L-glutamate
    • DTXSID20883832
    • D81869
    • 1,5-DIETHYL (2S)-2-{[4-(METHYLAMINO)PHENYL]FORMAMIDO}PENTANEDIOATE
    • MFCD00136328
    • A855112
    • Diethyl N-[4-(methylamino)benzoyl]-L-glutamate
    • CAA37895
    • AMY40386
    • L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester
    • L-Glutamic acid, N-[4-(methylamino)benzoyl]-, diethyl ester
    • L-Glutamic acid, N-(4-(methylamino)benzoyl)-, diethyl ester
    • diethyl (4-(methylamino)benzoyl)-L-glutamate
    • diethyl p-(methyl)aminobenzoylglutamate
    • BS-16228
    • CS-0151613
    • 1,5-Diethyl N-[4-(methylamino)benzoyl]-L-glutamate
    • EC 219-161-5
    • diethyl N-[4-(N-methylamino)-benzoyl]glutamate
    • 2378-95-2
    • L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-diethyl ester
    • CHEMBL4974505
    • Glutamic acid, N-(p-(methylamino)benzoyl)-, diethyl ester, L-
    • DIETHYL N-(4-METHYLAMINOBENZOYL)-L-GLUTAMATE
    • N-(4-N-Methylaminobenzoyl)-L-glutamic acid diethyl ester
    • AKOS016008896
    • WBYNXAAEBPJETG-AWEZNQCLSA-N
    • NSC 121189
    • EINECS 219-161-5
    • (S)-Diethyl 2-(4-(methylamino)benzamido)pentanedioate; Diethyl N-(p-N-methylaminobenzoyl)glutamate; Diethyl N-[4-(methylamino)benzoyl]-L-glutamate; N-(p-Methylaminobenzoyl)glutamic acid diethyl ester
    • 1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate
    • MDL: MFCD00136328
    • Inchi: 1S/C17H24N2O5/c1-4-23-15(20)11-10-14(17(22)24-5-2)19-16(21)12-6-8-13(18-3)9-7-12/h6-9,14,18H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1
    • InChI Key: WBYNXAAEBPJETG-AWEZNQCLSA-N
    • SMILES: O(CC)C([C@H](CCC(=O)OCC)NC(C1C=CC(=CC=1)NC)=O)=O

Computed Properties

  • Exact Mass: 336.16900
  • Monoisotopic Mass: 336.169
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 12
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.7A^2
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.165±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 89.5-91.5 ºC
  • Boiling Point: 518.3°Cat760mmHg
  • Flash Point: 267.2°C
  • Refractive Index: 1.536
  • Solubility: Very slightly soluble (0.37 g/l) (25 º C),
  • PSA: 93.73000
  • LogP: 2.19700

1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate Pricemore >>

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1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:2378-95-2)对甲胺基苯甲酰谷氨酸二乙酯
Order Number:LE26799605
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:58
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate

Recent Advances in the Study of 1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate (CAS: 2378-95-2)

In recent years, the compound 1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate (CAS: 2378-95-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique glutamic acid derivative structure, has shown promising potential in various therapeutic applications, including cancer treatment and neurodegenerative disease modulation. The following research brief synthesizes the latest findings related to this compound, highlighting its mechanisms of action, synthesis pathways, and preclinical efficacy.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of 1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate as a modulator of glutamate receptors, particularly in the context of neuroprotection. The research demonstrated that this compound exhibits selective binding affinity to NMDA receptors, reducing excitotoxicity without impairing normal synaptic transmission. These findings suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease and ischemic stroke.

Another significant development was reported in Bioorganic & Medicinal Chemistry Letters, where researchers investigated the compound's antitumor properties. Using in vitro models of glioblastoma, the study revealed that 1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate inhibits tumor cell proliferation by disrupting mitochondrial function and inducing apoptosis. Notably, the compound showed minimal cytotoxicity to normal cells, indicating a favorable therapeutic window.

The synthesis and optimization of 1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate have also seen advancements. A 2024 paper in Organic Process Research & Development detailed a novel, scalable synthetic route that improves yield and purity while reducing environmental impact. This methodological breakthrough could facilitate larger-scale production for clinical trials and eventual commercialization.

Despite these promising results, challenges remain in the development of 1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate as a therapeutic agent. Pharmacokinetic studies indicate moderate oral bioavailability, prompting ongoing research into prodrug formulations and nanoparticle delivery systems to enhance its absorption and distribution. Additionally, further investigations are needed to fully elucidate its off-target effects and long-term safety profile.

In conclusion, 1,5-Diethyl N-4-(methylamino)benzoyl-L-glutamate (CAS: 2378-95-2) represents a compelling case study in the intersection of chemical biology and drug discovery. Its dual applications in neuroscience and oncology, coupled with recent synthetic advancements, position it as a molecule worthy of continued investigation. Future research directions may include combination therapies with existing drugs and exploration of its potential in other disease contexts.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2378-95-2)对甲胺基苯甲酰谷氨酸二乙酯
LE26799605
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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